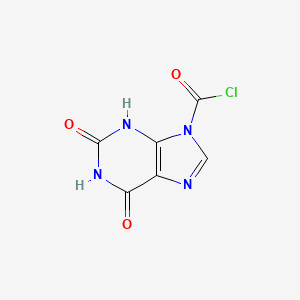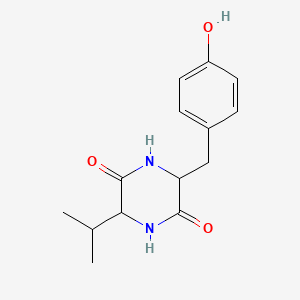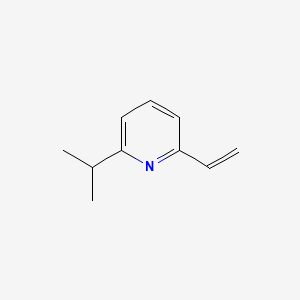
2,6-Dioxo-3H-purine-9-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dioxo-3H-purine-9-carbonyl chloride is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-3H-purine-9-carbonyl chloride typically involves the chlorination of 2,6-dioxopurine derivatives. One common method starts with 2,6-dichloropurine as a substrate. The chlorination reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dioxo-3H-purine-9-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a purine derivative with an amine group replacing the chloride.
Applications De Recherche Scientifique
2,6-Dioxo-3H-purine-9-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of purine-based drugs and as a building block for designing new pharmaceuticals.
Biological Studies: The compound is used in studies related to enzyme inhibition and as a probe for understanding purine metabolism.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2,6-Dioxo-3H-purine-9-carbonyl chloride involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets include enzymes involved in purine metabolism and DNA synthesis. The compound’s structure allows it to form stable complexes with these enzymes, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dioxo-1,2,3,6-tetrahydro-9H-purine-9-carbonyl chloride
- 2,6-Dichloropurine
Uniqueness
2,6-Dioxo-3H-purine-9-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
127265-49-0 |
|---|---|
Formule moléculaire |
C6H3ClN4O3 |
Poids moléculaire |
214.565 |
Nom IUPAC |
2,6-dioxo-3H-purine-9-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN4O3/c7-5(13)11-1-8-2-3(11)9-6(14)10-4(2)12/h1H,(H2,9,10,12,14) |
Clé InChI |
MXIPOPWDCHIWBZ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1C(=O)Cl)NC(=O)NC2=O |
Synonymes |
9H-Purine-9-carbonyl chloride, 1,2,3,6-tetrahydro-2,6-dioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene](/img/structure/B592415.png)

